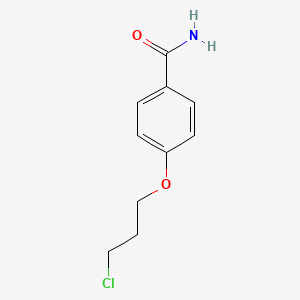

4-(3-Chloropropoxy)benzamide

Description

Contextualizing 4-(3-Chloropropoxy)benzamide within Benzamide (B126) Derivative Research

Benzamide derivatives represent a significant and extensively studied class of organic compounds within medicinal chemistry and drug discovery. ontosight.ai The core benzamide structure serves as a versatile scaffold for developing therapeutic agents across various domains, including oncology, neurology, and infectious diseases. ontosight.airesearchgate.net Researchers have successfully designed benzamide derivatives that function as potent inhibitors of specific enzymes, such as histone deacetylases and carbonic anhydrases, or as modulators of receptors. acs.orgnih.gov The appeal of this structural class is enhanced by the relative ease of synthesis, availability of starting materials, and the stability of the resulting products. researchgate.net

Within this broad context, this compound emerges as a key chemical intermediate. While not typically investigated for its own direct therapeutic effects, it serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. prepchem.comnih.govgoogle.com Its structure incorporates the stable benzamide moiety attached to a 3-chloropropoxy chain. This alkyl halide chain provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of larger, more elaborate target molecules. nih.govdoi.org For instance, it is a documented precursor in the synthesis of compounds designed to modulate N-type calcium channels, which are validated targets for treating chronic pain. nih.govdoi.org

Academic Significance and Research Gaps Pertaining to this compound

The primary academic significance of this compound lies in its utility as a synthetic intermediate. google.com Its bifunctional nature—possessing both a benzamide group and a reactive chloroalkyl chain—makes it a valuable reagent for medicinal chemists. The synthesis of the compound itself is well-documented, commonly prepared from 4-hydroxybenzamide (B152061) and 1-bromo-3-chloropropane. prepchem.com It has been employed in the creation of a range of complex derivatives, including molecules with potential applications in treating cognitive deficits associated with neurodegenerative diseases. google.com

Despite its established role as a precursor, a notable research gap exists concerning the intrinsic biological activity of this compound itself. The bulk of academic and patent literature focuses on the synthesis and pharmacological evaluation of the final compounds derived from it. prepchem.comnih.govgoogle.comdoi.org There is a discernible lack of studies dedicated to exploring whether this compound possesses any standalone pharmacological or biological properties. Its toxicological profile and metabolic fate are also areas that remain largely uninvestigated in public research. This gap suggests an opportunity for future research to characterize the compound more fully, potentially uncovering new activities or applications beyond its current role as a synthetic tool.

Chemical Data for this compound

| Property | Data | Source(s) |

| CAS Number | 111627-48-6 | lookchem.comlookchem.com |

| Molecular Formula | C10H12ClNO2 | guidechem.com |

| Appearance | White Solid | prepchem.com |

| Melting Point | 142°-145° C | prepchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

4-(3-chloropropoxy)benzamide |

InChI |

InChI=1S/C10H12ClNO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H2,12,13) |

InChI Key |

CKPWJBXTVZXVHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chloropropoxy Benzamide and Analogues

Established Synthetic Routes for 4-(3-Chloropropoxy)benzamide

The most common and well-established method for synthesizing this compound is through the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.org This classical organic reaction, first reported in 1850, remains a highly effective and versatile method for forming ether linkages. chemistrytalk.orgwikipedia.org The synthesis involves the reaction of a deprotonated phenol (B47542) with an alkyl halide.

The synthesis of this compound via the Williamson ether synthesis begins with 4-hydroxybenzamide (B152061). This starting material contains a phenolic hydroxyl group that can be alkylated. The key reactants and typical reaction conditions are outlined below.

Key Reactants:

Phenol: 4-Hydroxybenzamide serves as the nucleophilic precursor after deprotonation.

Alkylating Agent: 1-Bromo-3-chloropropane is a common choice. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the brominated carbon. Other dihalogenated propanes can also be utilized.

Base: A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzamide, forming a more potent nucleophile, the phenoxide ion. chemistrytalk.orgyoutube.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). youtube.com

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 mechanism and dissolve the reactants. Commonly used solvents include N,N-dimethylformamide (DMF) and acetonitrile (B52724). chemistrytalk.orgwikipedia.org The reaction temperature generally ranges from 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org

Interactive Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 4-Hydroxybenzamide | chemicalbook.com |

| Alkylating Agent | 1-Bromo-3-chloropropane | google.com, google.com |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | youtube.com |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | wikipedia.org, chemistrytalk.org |

| Temperature | 50 - 100 °C | wikipedia.org |

| Reaction Time | 1 - 8 hours | wikipedia.org |

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The reaction pathway involves the following steps:

Deprotonation: The base abstracts the acidic proton from the hydroxyl group of 4-hydroxybenzamide, forming a sodium or potassium phenoxide salt. This step significantly increases the nucleophilicity of the oxygen atom. youtube.com

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromo-3-chloropropane. This attack occurs from the backside of the carbon-bromine bond. masterorganicchemistry.comwikipedia.org

Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks. The bromide ion is displaced as the leaving group. wikipedia.org

This Sₙ2 mechanism is most efficient with primary alkyl halides like 1-bromo-3-chloropropane, as steric hindrance is minimal. masterorganicchemistry.comtaylorandfrancis.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing side reaction. chemistrytalk.orgwikipedia.org

Alternative Synthetic Approaches to Benzamide (B126) Derivatives with Related Structural Motifs

While the Williamson ether synthesis is standard for creating the ether linkage in this compound, various other methods exist for synthesizing the core benzamide structure and related derivatives. These alternatives can be advantageous depending on the desired substituents and available starting materials.

One common alternative involves the acylation of an amine with a benzoyl chloride derivative. For instance, N-(3-chlorophenethyl)-4-nitrobenzamide is synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in the presence of a base like triethylamine. mdpi.com This method is highly effective for forming the amide bond directly.

Another approach starts with a benzoic acid derivative. Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, this can be overcome using coupling agents or by activating the carboxylic acid. sciepub.com For example, benzoic acid can be converted to benzamide by first reacting it with phosphorus oxychloride to form an activated intermediate, which is then treated with ammonia (B1221849). google.com Catalytic methods, such as using boric acid, can also facilitate the direct reaction between a carboxylic acid and an amine by forming a mixed anhydride (B1165640) intermediate. sciepub.com

More complex strategies involve multi-step syntheses to build intricate benzamide analogues. For example, 2-(4-hydroxyphenoxy)benzamide derivatives can be synthesized through a sequence involving an Ullmann coupling to form the diaryl ether bond, followed by amination and a final PhIO-mediated oxidation to introduce the hydroxyl group. mdpi.com

Interactive Table 2: Comparison of Alternative Synthetic Approaches for Benzamide Derivatives

| Synthetic Method | Key Reactants | Key Features | Source(s) |

|---|---|---|---|

| Acylation of Amines | Benzoyl chloride, Amine, Base (e.g., Triethylamine) | Direct and efficient amide bond formation. | mdpi.com, orgsyn.org |

| From Benzoic Acids | Benzoic acid, Activating agent (e.g., POCl₃), Ammonia/Amine | Avoids the use of benzoyl chlorides. | google.com |

| Catalytic Direct Amidation | Benzoic acid, Amine, Catalyst (e.g., Boric Acid) | Atom-economical and greener approach. | sciepub.com |

| Multi-step Synthesis | o-Iodobenzoic acid, Phenol, Amine, Oxidizing Agent (PhIO) | Allows for the construction of complex, multi-functionalized derivatives. | mdpi.com |

Advancements in Synthetic Strategies and Reaction Optimization

Continuous efforts in organic synthesis are focused on developing more efficient, sustainable, and versatile methods for constructing molecules like benzamides. These advancements often involve the use of catalysts and high-throughput screening techniques.

Catalysis offers a powerful tool for optimizing benzamide synthesis by lowering activation energies, improving yields, and enhancing selectivity under milder conditions.

Boric Acid Catalysis: Boric acid has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids with amines. sciepub.com It is proposed to activate the carboxylic acid by forming a mixed anhydride, which is more susceptible to nucleophilic attack by the amine. This method represents a greener alternative to traditional coupling agents that generate significant waste. sciepub.com

Metal Catalysis: Transition metals are also employed in amide bond formation. Nickel-catalyzed methods have been developed for synthesizing carboxylic acids from benzamide precursors, showcasing the versatility of metal catalysis in manipulating the amide functional group. orgsyn.org Zirconium and Hafnium complexes have been used to catalyze the reductive etherification of aldehydes, a process that can be a precursor step in the synthesis of alkoxy-substituted aromatic compounds. osti.gov

High-throughput synthesis allows for the rapid preparation and screening of large libraries of compounds, which is invaluable in drug discovery and materials science. For benzamide derivatives, these methodologies enable the systematic exploration of structure-activity relationships. By varying the substituents on both the benzoic acid and amine components, combinatorial libraries of novel benzamides can be generated. mdpi.com This parallel synthesis approach often utilizes automated liquid handlers and reaction blocks to perform numerous reactions simultaneously under a variety of conditions, significantly accelerating the discovery of new compounds with desired properties. mdpi.com

Principles of Green Chemistry in Benzamide Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucla.educhemmethod.com The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including benzamide derivatives, to create more environmentally friendly and sustainable processes. chemmethod.comnih.gov Conventional synthesis methods often involve hazardous reagents, toxic solvents, and generate significant waste, whereas greener alternatives aim to improve efficiency, reduce environmental impact, and lower costs. chemmethod.comyoutube.com

The application of green chemistry principles to benzamide synthesis focuses on several key areas:

Prevention of Waste: It is more beneficial to prevent the formation of waste than to treat or clean it up after it has been created. chemmethod.com In benzamide synthesis, this can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. ucla.edu

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses utilize volatile and toxic organic solvents like dichloromethane, toluene, or dimethylformamide. ucla.educhemmethod.com Green approaches prioritize the use of safer solvents, such as water or polyethylene (B3416737) glycol (PEG), or even conduct reactions under solvent-free conditions. chemmethod.comyoutube.comchemmethod.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. chemmethod.com Microwave-assisted synthesis has emerged as a green alternative to conventional heating, often leading to significantly shorter reaction times, higher yields, and lower energy usage. chemmethod.comchemmethod.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources is a core principle of green chemistry. chemmethod.com

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. chemmethod.com

A classic example of applying green chemistry to benzamide synthesis is the direct amidation of a carboxylic acid. The traditional route may involve converting a benzoic acid to a more reactive acid chloride using hazardous reagents like thionyl chloride, which produces sulfur dioxide gas as a byproduct. ucla.edu The acid chloride is then reacted with ammonia, where excess ammonia is often needed, generating ammonium chloride as waste. ucla.edu A greener alternative involves the direct reaction of the benzoic acid with ammonia at high temperatures, with water being the only byproduct, thus exhibiting higher atom economy and avoiding hazardous chemicals. ucla.edu

Recent research has highlighted various eco-friendly methods for synthesizing benzamide analogues and related heterocyclic compounds. chemmethod.comchemmethod.com These methods often report high yields, shorter reaction times, and lower costs compared to traditional approaches. chemmethod.com For instance, the use of microwave irradiation in the synthesis of 4-hydroxybenzoic acid hydrazide derivatives from p-hydroxy ethyl benzoate (B1203000) and hydrazine (B178648) hydrate (B1144303) has been shown to be more efficient than conventional reflux heating. chemmethod.comchemmethod.com

The following table summarizes a comparison between traditional and greener approaches for key steps relevant to benzamide synthesis.

| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Amide Formation | Use of thionyl chloride to form an acid chloride intermediate, followed by amination. ucla.edu | Direct thermal amidation of carboxylic acid; Enzyme-catalyzed amidation. ucla.edu | Higher atom economy, avoidance of hazardous reagents, waste prevention. ucla.educhemmethod.com |

| Heating | Conventional heating (reflux) using oil baths. chemmethod.comchemmethod.com | Microwave irradiation. chemmethod.comchemmethod.com | Energy efficiency, reduced reaction times. chemmethod.com |

| Solvent | Use of hazardous organic solvents (e.g., dichloromethane, DMF). ucla.educhemmethod.com | Use of water, PEG, deep eutectic solvents, or solvent-free conditions. chemmethod.comnih.govchemmethod.com | Safer solvents, waste prevention. chemmethod.com |

| Catalysis | Use of stoichiometric, often toxic, reagents. mdpi.com | Use of catalytic amounts of reagents (e.g., l-proline), biocatalysts. mdpi.com | Catalysis, waste prevention. chemmethod.com |

By incorporating these principles, the synthesis of this compound and its analogues can be designed to be more sustainable and environmentally responsible.

Preclinical Biological Investigations and Mechanistic Elucidation

Modulatory Effects on Biological Targets and Pathways

There is a notable absence of published research detailing the direct biological targets and pathways modulated by 4-(3-Chloropropoxy)benzamide. Its principal role in documented research is as a precursor in the synthesis of other pharmacologically active agents. For instance, it is a known intermediate in the creation of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide, a compound investigated for its activity on central histaminergic systems and potential therapeutic applications in cognitive disorders. google.com However, the biological activity of the final compound cannot be directly attributed to the intermediate.

Enzyme Inhibition Studies

No specific data from enzyme inhibition assays for this compound could be located. The following sections outline the areas where information was sought but not found.

No studies were identified that evaluated the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

There is no available research on the effects of this compound on any of the carbonic anhydrase (CA) isozymes.

The inhibitory potential of this compound against BACE1, a key enzyme in the pathogenesis of Alzheimer's disease, has not been reported in the scientific literature.

No data is available concerning the inhibitory effects of this compound on PARP-1.

Broader searches for interactions with other enzyme systems also failed to yield any specific preclinical data for this compound.

Receptor and Ion Channel Interaction Studies

A review of published scientific literature did not yield specific studies investigating the direct interaction of this compound with receptors or ion channels. Research on benzamide (B126) derivatives often explores these interactions, but data focusing solely on this compound is not available.

There are no specific preclinical studies available that evaluate the activity of this compound as an inhibitor of N-type (Cav2.2) calcium channels.

Specific research on the modulatory effects of this compound on any receptor is not available in the current scientific literature.

Anti-Infective Activities

Investigations into the antimicrobial, including antibacterial and antifungal, efficacy of this compound have not been reported in the available scientific literature.

While this compound itself has not been profiled for direct antiviral activity, its structural motif has been incorporated into more complex molecules as part of research into novel anti-Hepatitis C Virus (HCV) agents. In a study focused on the synthesis and structure-activity relationships of new biaryl amide derivatives, the 4-(3-chloropropoxy) moiety was evaluated as a component of a larger inhibitor.

Researchers synthesized a series of N-aryl-(3-nitro-4-alkoxy)benzamides to explore their inhibitory effects on HCV. Within this series, a compound featuring a 3-chloropropyl group attached to the 4-position of the benzamide (Compound 25 in the study) was compared to an analogue containing an isopropyl group (Compound 24). The study found that the derivative containing the 3-chloropropyl group exhibited antiviral activity similar to its isopropyl counterpart but possessed lower cytotoxicity, which is a favorable characteristic in drug discovery. nih.gov This suggests that the inclusion of the 4-(3-chloropropoxy) structure is tolerated and can lead to compounds with a potentially improved safety profile. nih.gov

The research identified a novel pharmacophore, N-aryl-(3-nitro-4-alkoxy)benzamide, for developing new agents against HCV infection. nih.gov

| Compound | R3 Moiety | Antiviral Activity (EC50) | Cytotoxicity Profile |

|---|---|---|---|

| Compound 25 | 3-Chloropropyl | Similar to Compound 24 | Lower than Compound 24 |

| Compound 24 | Isopropyl | Data not specified | Higher than Compound 25 |

Anti-proliferative and Apoptotic Mechanisms (Cellular Level Research)

There are no specific preclinical studies in the available literature that investigate the anti-proliferative properties or apoptotic mechanisms of this compound on cancer cell lines.

Based on a comprehensive search of available resources, there is currently insufficient public data to generate a detailed article on the preclinical biological investigations of This compound that aligns with the specific sections and subsections requested.

Searches for preclinical studies detailing this specific compound's mechanism of action and its efficacy in various disease models did not yield specific results for the following required topics:

Preclinical Efficacy in Disease-Relevant Models:No in vitro or in vivo research studies were identified that investigated the efficacy of this compound in the context of:

Neurological Disorders

Infectious Diseases

Oncology

Other Therapeutic Areas

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Substituent Effects on Biological Activity

The structure of 4-(3-Chloropropoxy)benzamide can be dissected into three key regions for systematic modification: the chloropropoxy moiety, the central benzamide (B126) core, and the amide linkage with its terminal group. Understanding the impact of changes in each of these regions is fundamental to elucidating the compound's SAR.

The 4-(3-chloropropoxy) group is a critical determinant of the molecule's interaction with its biological targets. The length of the alkoxy chain, the nature of the terminal halogen, and the presence of the ether linkage all play significant roles. For instance, variations in the length of the alkyl chain can affect the molecule's flexibility and its ability to fit into a binding pocket. The chlorine atom, with its specific size and electronegativity, contributes to the binding affinity through various non-covalent interactions, including halogen bonding. Replacing chlorine with other halogens (e.g., fluorine, bromine) or other functional groups would likely modulate the biological activity, highlighting the importance of this specific substituent for the compound's function.

The amide linkage is a key structural feature in many biologically active compounds due to its ability to form hydrogen bonds. Modifications such as replacing the amide with a sulfonamide or a methylene (B1212753) unit have been shown in other benzamide series to be poorly tolerated, indicating the critical role of the carbonyl and N-H groups for biological activity. Furthermore, substitutions on the amide nitrogen (the terminal group) can significantly impact the molecule's properties. Introducing different alkyl or aryl groups can alter solubility, metabolic stability, and the ability to form additional interactions with a target protein.

| Modification Site | Original Group | Modification Example | Potential Impact on Activity |

| Chloropropoxy Moiety | -O(CH₂)₃Cl | -O(CH₂)₂Cl (shorter chain) | Altered flexibility and binding fit |

| -O(CH₂)₃F (different halogen) | Modified halogen bonding potential | ||

| Benzamide Core | Unsubstituted | 3-methoxy group | Altered electronic and steric properties |

| 3,4-dichloro substitution | Increased hydrophobicity | ||

| Amide Linkage | -CONH₂ | -SO₂NH₂ (sulfonamide) | Loss of key hydrogen bonding interactions |

| -CH₂NH₂ (amino-methylene) | Altered geometry and electronic character | ||

| Terminal Group | -NH₂ | -NHCH₃ (N-methylation) | Increased lipophilicity, potential steric clash |

| -NH-phenyl (N-arylation) | Introduction of new binding interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For benzamide derivatives, QSAR studies have demonstrated that antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices. asianpubs.org Such models can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. A QSAR model for this compound and its analogs would likely incorporate descriptors related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) to quantify the impact of different substituents on a specific biological endpoint.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. This compound possesses a flexible propoxy chain, allowing it to adopt multiple conformations in solution. Conformational analysis, often performed using computational methods like molecular mechanics and quantum chemistry calculations, aims to identify the low-energy, biologically active conformation. nih.gov The relative orientation of the benzamide ring and the chloropropoxy tail can significantly influence how the molecule fits into a binding site. Understanding the conformational preferences of this flexible ligand is therefore essential for interpreting SAR data and for designing more rigid analogs that lock in the desired bioactive conformation, potentially leading to enhanced potency and selectivity. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-(3-Chloropropoxy)benzamide) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in structure-based drug design.

A binding site analysis for this compound would involve docking it into the active site of a selected biological target. Computational software would simulate the interactions between the ligand and the protein's amino acid residues. The analysis would identify key interactions such as:

Hydrogen Bonds: The amide group (-CONH2) and the ether oxygen of the propoxy chain in this compound are potential hydrogen bond donors and acceptors. The analysis would pinpoint which amino acid residues (e.g., serine, threonine, aspartate) could form these stabilizing bonds.

Hydrophobic Interactions: The benzene (B151609) ring of the benzamide (B126) moiety would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine within the binding pocket.

Halogen Bonds: The chlorine atom on the propoxy tail could form halogen bonds with electron-donating atoms, such as oxygen or nitrogen, in the protein's backbone or side chains.

These interaction modes are critical for understanding the mechanism of action and the structural basis for the ligand's affinity for its target.

Following the identification of the binding pose, docking algorithms use scoring functions to estimate the binding affinity. This value, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the ligand-receptor interaction. A lower binding energy value typically suggests a more stable and potent interaction. For this compound, this prediction would allow researchers to rank its potential efficacy against different biological targets and compare it to other candidate molecules.

Due to the absence of specific studies on this compound, a data table of binding affinities cannot be provided.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. An MD simulation of this compound, both alone in a solvent and complexed with a protein target, would reveal:

Conformational Stability: The simulation would show how the flexible 3-chloropropoxy chain moves and rotates, identifying its most stable, low-energy conformations.

Dynamic Interactions: When simulated within a protein's binding site, MD can confirm the stability of the interactions predicted by molecular docking. It shows how the ligand and protein residues adjust to each other over time, providing a more realistic view of the binding event and the stability of the complex. Analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds and other interactions.

In Silico Prediction of Pharmacokinetic-Related Properties (Methodological Focus)

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery. researchgate.net These computational tools allow for the early assessment of a compound's pharmacokinetic profile, helping to identify candidates with favorable drug-like properties before committing to resource-intensive laboratory experiments. researchgate.net The methodologies employed range from quantitative structure-activity relationship (QSAR) models, which correlate molecular structure with specific properties, to more complex physiologically based pharmacokinetic (PBPK) models.

Computational models predict how a drug is absorbed into the bloodstream and distributed throughout the body. Key parameters are estimated using various software platforms (e.g., SwissADME, ADMETLab, pkCSM) which rely on extensive databases of experimentally determined properties to build their predictive algorithms. nih.govjonuns.com

Key Predicted Parameters:

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug absorbed through the human gut. Models often classify compounds as having high or low absorption.

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. High predicted permeability suggests good potential for absorption across the gut wall.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. In silico tools predict whether a compound is likely to be a substrate for or an inhibitor of P-gp. frontiersin.orgnih.gov

Plasma Protein Binding (PPB): This predicts the extent to which a compound will bind to proteins in the blood. High PPB can limit the amount of free drug available to act on its target. nih.gov

Volume of Distribution (VDss): This parameter indicates how extensively a drug is distributed in body tissues versus plasma. A higher VDss suggests greater distribution into tissues.

Table 1: Hypothetical In Silico Absorption and Distribution Predictions for this compound (Note: The following values are illustrative examples of typical outputs from prediction software and are not based on published experimental data for this specific compound.)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | > 90% | High |

| Caco-2 Permeability (logPapp) | > 0.90 | High |

| P-gp Substrate | No | Low risk of efflux |

| Plasma Protein Binding (PPB) | ~85% | Moderate-High |

| Volume of Distribution (VDss) | ~1.5 L/kg | Moderate tissue distribution |

Predicting a compound's metabolic fate is critical for assessing its stability, potential for drug-drug interactions, and the formation of active or toxic metabolites. nih.gov The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. nih.govnih.gov

Methodological Approaches:

Site of Metabolism (SOM) Prediction: Algorithms analyze the chemical structure of a compound to identify the atoms most likely to undergo metabolic transformation. These tools, such as MetaPrint2D-React, use databases of known metabolic reactions and may incorporate quantum mechanics to assess the reactivity of different parts of the molecule. nih.gov The prediction is often based on atom accessibility and the chemical environment.

CYP Enzyme Inhibition/Substrate Prediction: Computational models predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). frontiersin.org Inhibition of these enzymes is a primary cause of drug-drug interactions. nih.gov These predictions are typically made using machine learning models trained on large datasets of known substrates and inhibitors.

For this compound, likely sites of metabolism could include the alkyl chain (hydroxylation) or the aromatic ring (hydroxylation). Predictions would also indicate which CYP enzymes are most likely to catalyze these reactions.

Table 2: Hypothetical In Silico Metabolism Predictions for this compound (Note: The following data are illustrative examples of typical outputs from prediction software and are not based on published experimental data for this specific compound.)

| Parameter | Prediction | Details |

|---|---|---|

| CYP2D6 Substrate | Yes | High Likelihood |

| CYP3A4 Substrate | Yes | Moderate Likelihood |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

| Primary Site of Metabolism (SOM) | Propoxy Chain | Hydroxylation predicted on carbon atoms of the chloropropoxy group. |

Metabolic Stability and Biotransformation Research in Vitro/preclinical

In Vitro Metabolic Stability Assessment Methodologies

Liver Microsomal Assays

Liver microsomal assays are a widely used in vitro tool to investigate the metabolic stability of compounds. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. walshmedicalmedia.com These enzymes are responsible for the majority of phase I oxidative metabolic reactions. nih.gov

In a typical liver microsomal assay, the test compound, such as 4-(3-Chloropropoxy)benzamide, would be incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound provides an indication of its metabolic stability.

Below is an illustrative data table showing typical parameters measured in a liver microsomal stability assay for a hypothetical compound with characteristics similar to a benzamide (B126) derivative.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Pathway(s) |

|---|---|---|---|

| Human | 45 | 15.4 | Hydroxylation, O-dealkylation |

| Rat | 25 | 27.7 | Hydroxylation, O-dealkylation |

| Mouse | 18 | 38.5 | Hydroxylation |

| Dog | 60 | 11.6 | O-dealkylation |

Hepatocyte Incubation Models

Hepatocyte incubation models offer a more comprehensive system for metabolic studies as they contain both phase I and phase II metabolizing enzymes, as well as transporters. nih.gov Intact liver cells, either freshly isolated or cryopreserved, are used to incubate the test compound. This model can provide a more accurate prediction of in vivo hepatic clearance because it better represents the cellular environment.

Similar to microsomal assays, the disappearance of the parent compound is tracked over time. Hepatocyte models can also provide valuable information on the formation and clearance of metabolites.

Identification of Primary Metabolic Pathways and Metabolites

Based on the structure of this compound, several metabolic pathways can be predicted. The biotransformation of structurally related benzamide derivatives and compounds with similar functional groups provides a basis for these predictions. nih.govmdpi.com

The primary metabolic pathways for a compound like this compound would likely involve:

Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic ring or the alkyl chain is a common metabolic transformation catalyzed by CYP enzymes. mdpi.com

O-dealkylation: Cleavage of the ether bond in the chloropropoxy side chain would lead to the formation of 4-hydroxybenzamide (B152061) and a chloro-propanol derivative. mdpi.com

Amide Hydrolysis: While generally less common for simple benzamides, hydrolysis of the amide group to form the corresponding carboxylic acid is a possibility.

A study on the metabolism of N-(3-phenethoxybenzyl)-4-hydroxybenzamide revealed that aliphatic and aromatic hydroxylation were key metabolic routes. nih.gov Another study on isopropoxy benzene (B151609) guanidine (B92328) in rat liver microsomes identified O-dealkylation and hydroxylation as major metabolic pathways. mdpi.com

The following table illustrates the potential primary metabolites of this compound based on these predicted pathways.

| Metabolite | Metabolic Pathway | Potential Activity |

|---|---|---|

| 4-(3-Chloropropoxy)-hydroxybenzamide | Hydroxylation | Likely reduced or altered |

| 4-Hydroxybenzamide | O-dealkylation | Potentially active or inactive |

| Hydroxy-4-(3-chloropropoxy)benzamide | Hydroxylation | Likely reduced or altered |

Interspecies Variations in Metabolic Stability and Biotransformation

Significant differences in drug metabolism can exist between species, which is a critical consideration when extrapolating preclinical data to humans. researchgate.net These variations are often due to differences in the expression levels and activity of metabolizing enzymes, particularly CYP450s. annualreviews.org

For example, a study on the benzamide derivative bentysrepinine found that the metabolic profiles were similar between monkeys and humans but differed significantly from those in rats and dogs. nih.gov Such interspecies differences can affect the rate of clearance and the types of metabolites formed. Therefore, conducting metabolic studies in multiple species is essential for a comprehensive preclinical assessment.

The table below provides a hypothetical comparison of the metabolic stability of a benzamide compound across different species, highlighting potential variations.

| Species | Relative Metabolic Rate | Major Metabolites | Primary CYP Enzymes Involved |

|---|---|---|---|

| Human | Moderate | Hydroxylated and O-dealkylated products | CYP3A4, CYP2C9 |

| Monkey | Moderate | Similar to human | CYP3A, CYP2C |

| Rat | High | Primarily hydroxylated products | CYP2D, CYP3A |

| Dog | Low | Primarily O-dealkylated products | CYP3A, CYP2D |

Analytical and Characterization Techniques for 4 3 Chloropropoxy Benzamide and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. youtube.com Different regions of the electromagnetic spectrum provide specific information about a molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(3-Chloropropoxy)benzamide, the spectrum would show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the aliphatic protons of the 3-chloropropoxy chain. The aromatic protons typically appear as two doublets in the range of δ 7.8-6.9 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the propyl chain would appear as multiplets, with the methylene (B1212753) group attached to the oxygen being the most downfield (around δ 4.2 ppm), followed by the central methylene group (around δ 2.3 ppm), and the methylene group attached to the chlorine atom (around δ 3.8 ppm). The two amide protons often appear as a broad singlet. nanobioletters.comchemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group would be the most downfield signal, typically appearing around δ 168 ppm. The aromatic carbons would show signals in the range of δ 114-162 ppm. The three aliphatic carbons of the chloropropoxy group would be observed in the upfield region, with the carbon bonded to oxygen appearing around δ 63 ppm, the carbon bonded to chlorine around δ 41 ppm, and the central carbon at approximately δ 32 ppm. nanobioletters.comrsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar functional groups and structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -C=O | - | ~168 |

| Aromatic C-O | - | ~162 |

| Aromatic C-CONH₂ | - | ~127 |

| Aromatic CH (ortho to O) | ~6.9 | ~114 |

| Aromatic CH (ortho to CONH₂) | ~7.8 | ~129 |

| -CONH₂ | ~7.5 (broad) | - |

| -O-CH₂- | ~4.2 | ~63 |

| -CH₂-CH₂-Cl | ~2.3 | ~32 |

| -CH₂-Cl | ~3.8 | ~41 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. chemicalbook.com The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The strong absorption band for the C=O (amide I band) stretching is expected around 1650 cm⁻¹. The C-O stretching of the aryl ether would be observed in the 1250-1200 cm⁻¹ region, while the C-Cl stretching vibration would appear at a lower frequency, typically between 800-600 cm⁻¹. nist.govnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400 - 3100 (two bands) |

| Amide (C=O) | Stretching | ~1650 |

| Aryl Ether (C-O) | Stretching | 1250 - 1200 |

| Alkyl Halide (C-Cl) | Stretching | 800 - 600 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization (EI-MS): EI-MS is a hard ionization technique that often leads to extensive fragmentation. For this compound (Molecular Weight: 213.66 g/mol ), the molecular ion peak [M]⁺ at m/z 213 would be expected, along with a characteristic [M+2]⁺ peak at m/z 215 with about one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. nist.gov Common fragmentation pathways for benzamides include the loss of the amide group to form a benzoyl cation. rsc.orgbmrb.io

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is a soft ionization technique that is suitable for analyzing relatively non-polar compounds. It typically produces a protonated molecular ion [M+H]⁺, which would appear at m/z 214 for this compound. This technique is often coupled with liquid chromatography for the analysis of complex mixtures. nih.govrsc.org

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The benzamide (B126) chromophore in this compound is expected to show strong absorption in the UV region. Benzene itself shows absorption bands around 200 nm and 254 nm. youtube.com The presence of the amide and alkoxy substituents on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths. up.ac.za Therefore, this compound would likely exhibit a primary absorption maximum (λmax) in the range of 230-280 nm.

Chromatographic Separation and Purification Techniques

Chromatography is a laboratory technique for the separation of a mixture. nih.gov It is essential for isolating and purifying synthesized compounds and for analyzing their purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method is commonly used for the analysis of benzamide derivatives. researchgate.net In this setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Components are separated based on their hydrophobicity, with more polar compounds eluting first. Detection is often performed using a UV detector set at the λmax of the analyte. researchgate.net This method can be used to assess the purity of this compound and to monitor the progress of reactions for its synthesis.

Interactive Data Table: Typical HPLC Parameters for Benzamide Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (often with buffer like phosphate (B84403) or formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector at λmax (e.g., 254 nm or 280 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Column Chromatography

Column chromatography stands as a fundamental and widely utilized technique for the purification of synthetic compounds, including this compound and its derivatives. This method is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity essential for subsequent characterization and application.

The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The stationary phase, typically a solid adsorbent such as silica (B1680970) gel or alumina, is packed into a column. The mixture to be purified is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column.

The separation is achieved based on the varying affinities of the compounds in the mixture for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a greater affinity for the mobile phase will travel more quickly. This differential migration allows for the effective separation of the desired compound.

For benzamide derivatives, which can be polar in nature, both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). In reversed-phase chromatography, a non-polar stationary phase (such as C18-modified silica) is paired with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The choice of the stationary and mobile phases is critical and is typically determined through preliminary analysis using thin-layer chromatography (TLC).

While specific purification protocols for this compound are not extensively detailed in publicly available literature, the general approach for related compounds provides a clear framework. The selection of the eluent system is optimized to achieve a good separation factor (Rf value) for the target compound, allowing for its isolation in a pure form.

Table 1: General Parameters for Column Chromatography of Benzamide Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (for normal-phase), C18-functionalized silica (for reversed-phase) |

| Mobile Phase (Eluent) | Typically a gradient or isocratic mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). For reversed-phase, mixtures of water with methanol or acetonitrile are common. |

| Detection | Fractions are often collected and analyzed by Thin-Layer Chromatography (TLC) with UV light visualization or staining agents to identify the fractions containing the pure product. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of this compound and its derivatives, offering detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.

Table 2: Illustrative Crystallographic Data for a Benzamide Derivative (4-Chloro-N-(3-chlorophenyl)benzamide) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.8696 (15) Åb = 9.7485 (10) Åc = 9.8243 (12) Åβ = 90.265 (11)° |

| Volume | 1232.5 (2) ų |

| Z (Molecules per unit cell) | 4 |

The crystal structure analysis of such derivatives often reveals important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov For example, in many benzamide structures, N-H···O hydrogen bonds are observed, forming chains or more complex networks that stabilize the crystal structure. nih.gov The determination of the crystal structure provides conclusive evidence of the compound's identity and conformation in the solid state. growkudos.com

Computational Spectroscopy and Vibrational Analysis

Computational spectroscopy, particularly through methods like Density Functional Theory (DFT), has become an essential tool for understanding the vibrational properties of molecules. researchgate.net This approach complements experimental techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy by providing a theoretical basis for the assignment of vibrational modes.

In a typical computational study, the geometry of the molecule, such as this compound, is first optimized to find its lowest energy conformation. Then, the vibrational frequencies and their corresponding intensities are calculated. These theoretical predictions can be compared with experimental spectra to provide a detailed assignment of the observed absorption bands to specific molecular vibrations.

For benzamide derivatives, DFT calculations are frequently performed using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)). mdpi.comnih.gov The calculated vibrational frequencies are often scaled by a factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations.

The vibrational analysis of benzamides typically focuses on characteristic functional group frequencies. Key vibrational modes include:

N-H stretching: Usually observed in the region of 3300-3500 cm⁻¹. nih.gov

C=O stretching: A strong absorption typically found between 1630 and 1690 cm⁻¹. nih.gov

C-O stretching (ether linkage): Expected in the 1200-1300 cm⁻¹ region.

C-Cl stretching: Generally appears in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretching: Found in their characteristic regions of the mid-infrared spectrum.

Potential Energy Distribution (PED) analysis is often carried out to determine the contribution of different internal coordinates to each normal mode of vibration, allowing for a more precise assignment of complex vibrational bands. nih.gov

Table 3: Typical Calculated and Experimental Vibrational Frequencies for Functional Groups in Benzamide Derivatives

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) (Scaled) |

| N-H Asymmetric Stretch | ~3400-3500 | ~3400-3500 |

| N-H Symmetric Stretch | ~3300-3400 | ~3300-3400 |

| C=O Stretch | ~1630-1690 | ~1630-1690 |

| C-O (Ether) Stretch | ~1200-1300 | ~1200-1300 |

By combining experimental spectroscopic data with theoretical calculations, a comprehensive understanding of the vibrational dynamics of this compound and its derivatives can be achieved, which is crucial for their structural characterization.

Development of Novel Derivatives and Analogues of 4 3 Chloropropoxy Benzamide

Design Principles for Lead Optimization and Derivative Synthesis

The process of lead optimization for derivatives of 4-(3-Chloropropoxy)benzamide is guided by established medicinal chemistry principles. The primary objective is to enhance the therapeutic efficacy of the lead compound while minimizing off-target effects. A key strategy involves the strategic modification of the this compound structure to improve its pharmacokinetic and pharmacodynamic properties.

A prevalent design principle is the introduction of various functional groups and structural motifs to modulate the compound's interaction with its biological target. The reactive terminal chloride of the propoxy chain is an ideal handle for introducing diversity. For instance, nucleophilic substitution reactions can be employed to append a wide range of moieties, including amines, azoles, and other heterocyclic systems. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify substituents that confer optimal biological activity.

Another important design consideration is the principle of bioisosteric replacement. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For example, the amide linkage in the benzamide (B126) core can be replaced with other functional groups like thioamides or selenoamides, which can alter the electronic and steric properties of the molecule, potentially leading to improved target engagement and metabolic stability.

Structure-activity relationship (SAR) studies are fundamental to the lead optimization process. By synthesizing a series of analogues with systematic structural variations and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity. This iterative process of design, synthesis, and testing is crucial for refining the lead compound into a viable drug candidate. For example, in the development of related benzamide derivatives as 5-HT4 receptor agonists, modifications to the side chain attached to the benzamide core were systematically explored to optimize receptor affinity and functional activity.

Strategies for Enhancing Biological Potency and Selectivity

A primary goal in the development of novel this compound derivatives is the enhancement of their biological potency and selectivity towards a specific therapeutic target. Several strategies are employed to achieve this, often in combination.

One common strategy is to introduce substituents that can form additional favorable interactions with the target protein. This can include hydrogen bond donors and acceptors, charged groups to engage in electrostatic interactions, and hydrophobic moieties to occupy lipophilic pockets in the binding site. For instance, the introduction of a substituted piperidine (B6355638) ring at the end of the propoxy chain has been a successful strategy in developing potent 5-HT4 receptor agonists. The nature and substitution pattern of the piperidine ring can be fine-tuned to maximize potency and selectivity.

Improving the metabolic stability of the derivatives is another key strategy. Modifications can be made to block sites of metabolism, thereby increasing the compound's half-life and oral bioavailability. This might involve the introduction of fluorine atoms or the replacement of metabolically labile groups with more stable alternatives.

Conformational constraint is a powerful strategy to enhance both potency and selectivity. By rigidifying the molecule through the introduction of cyclic structures or double bonds, the entropic penalty of binding to the target can be reduced, leading to higher affinity. A more rigid structure can also better fit a specific binding pocket, thus improving selectivity over other related targets. In the broader context of benzamide derivatives, this approach has been used to develop potent and selective kinase inhibitors.

The following table illustrates how different modifications to the this compound scaffold can influence biological activity, based on findings from related benzamide derivatives.

| Compound | Modification from this compound | Observed Effect on Biological Activity (Illustrative) |

| Derivative A | Replacement of the terminal chlorine with a 4-phenylpiperazine moiety. | Increased affinity for serotonin (B10506) receptors. |

| Derivative B | Introduction of a nitro group on the benzamide ring. | Enhanced potency in anti-HCV assays. |

| Derivative C | Substitution with a 1,2,4-oxadiazole (B8745197) ring. | Potent RET kinase inhibitory activity. |

| Derivative D | Bioisosteric replacement of the amide with a thioamide. | Maintained anthelmintic activity with potentially altered pharmacokinetics. |

Exploration of Diverse Structural Scaffolds Incorporating the Benzamide Moiety

The this compound core has proven to be a valuable platform for the construction of a diverse range of more complex molecular architectures. The ability to readily modify the chloropropoxy side chain has allowed for the incorporation of a multitude of structural scaffolds, leading to compounds with a wide spectrum of biological activities.

One area of exploration has been the attachment of various heterocyclic rings. For example, the synthesis of derivatives bearing a morpholine (B109124) ring connected through the propoxy linker has been reported in the context of developing gastroprokinetic agents like Mosapride. In this case, the morpholine moiety plays a crucial role in the compound's interaction with the serotonin 5-HT4 receptor.

Another successful approach has been the incorporation of piperidine and piperazine (B1678402) scaffolds. These nitrogen-containing heterocycles can be readily functionalized, allowing for further optimization of the molecule's properties. For example, N-substituted piperidines attached to the benzamide core have been extensively studied as selective 5-HT4 receptor agonists.

The exploration has also extended to more complex and fused heterocyclic systems. The benzamide moiety has been linked to scaffolds such as 1,2,4-oxadiazoles in the development of kinase inhibitors. These heterocyclic systems can act as key pharmacophoric elements, engaging in specific interactions with the target enzyme.

The following table provides examples of diverse structural scaffolds that have been incorporated into the this compound framework or closely related structures, highlighting the versatility of this chemical entity in drug discovery.

| Scaffold Class | Example of Incorporated Scaffold | Therapeutic Area of Interest (Illustrative) |

| Simple Heterocycles | Morpholine | Gastrointestinal Motility |

| Piperidine | Serotonin Receptor Modulation | |

| Piperazine | CNS Disorders | |

| Azoles | 1,2,4-Oxadiazole | Oncology (Kinase Inhibition) |

| Fused Heterocycles | Benzimidazole | Antiviral |

| Acyclic Moieties | Substituted Anilines | Antiviral (HCV) |

This systematic exploration of diverse structural scaffolds, guided by the principles of lead optimization and a deep understanding of structure-activity relationships, continues to yield novel benzamide derivatives with significant therapeutic potential.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 4-(3-Chloropropoxy)benzamide lies in its role as a versatile intermediate for the synthesis of a wide array of substituted benzamide (B126) derivatives. The benzamide moiety is a recognized pharmacophore, and the chloropropoxy group provides a reactive handle for chemists to introduce additional functional groups and build more complex molecular architectures. This strategic design allows for the exploration of new chemical spaces in drug discovery.

Research has demonstrated that derivatives built upon benzamide scaffolds are central to developing novel therapeutic agents. These derivatives have been investigated for a range of biological activities, highlighting the synthetic utility of precursors like this compound.

Table 1: Investigated Therapeutic Areas for Benzamide Derivatives

| Therapeutic Area | Target/Mechanism | Example Class of Derivatives |

|---|---|---|

| Neuropsychiatry | Dopamine Receptor Antagonism | N-substituted ethylenediamines, 1-substituted 3-aminopyrrolidines nih.gov |

| Oncology | RET Kinase Inhibition | 4-chloro-benzamides with five-membered heteroaryl rings nih.gov |

| Infectious Diseases | Anti-HBV Activity (APOBEC3G Upregulation) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide nih.gov |

| Neurodegenerative Disease | C-Abl Inhibition (Potential for Parkinson's Disease) | 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives nih.gov |

The academic value of this compound is therefore not in its direct application, but in its enabling role, providing a reliable starting point for synthesizing molecules with potential applications in critical areas of medicine.

Emerging Research Avenues for this compound

Emerging research avenues for this compound are focused on its application in the synthesis of novel, next-generation therapeutic agents. The flexibility of its structure allows for its use in creating libraries of compounds for screening against various biological targets.

Key future directions include:

Novel Kinase Inhibitors: The development of benzamide derivatives as potent RET kinase inhibitors for cancer therapy is a promising area. nih.gov Future work could leverage the this compound scaffold to create new inhibitors targeting other kinases implicated in cancer and other diseases.

Agents for Neurodegenerative Diseases: Research into c-Abl inhibitors for potential neuroprotective effects in conditions like Parkinson's disease has identified specific benzamide derivatives as promising leads. nih.gov The 4-(3-chloropropoxy) moiety could be used to modify these structures to improve properties such as blood-brain barrier permeability. nih.gov

Broad-Spectrum Antiviral Compounds: Given that certain N-phenylbenzamide derivatives show anti-HBV activity, there is an opportunity to use this compound to synthesize new analogues with potential activity against a wider range of viruses. nih.gov

Dual-Action Enzyme Inhibitors: The successful design of molecules that can inhibit both carbonic anhydrase and acetylcholinesterase suggests a path toward multi-target drugs for complex diseases like Alzheimer's. nih.gov The this compound structure offers a platform for developing further innovations in this field.

Translational Research Perspectives for Benzamide Derivatives

The translational perspective for benzamide derivatives is robust, with a clear path from laboratory synthesis to potential clinical application. This class of compounds has a rich history in medicine, and ongoing research continues to expand its therapeutic horizons.

Translational efforts are focused on several key aspects:

Structure-Activity Relationship (SAR) Studies: A critical component of translational research is the systematic modification of a lead compound to understand how chemical structure relates to biological activity. For instance, studies on neuroleptic benzamides have shown that introducing specific cyclic amine structures can dramatically increase potency and improve the ratio of desired activity to side effects. nih.gov

Overcoming Drug Resistance: In oncology and infectious diseases, drug resistance is a major challenge. Research into novel benzamide derivatives aims to identify compounds that are effective against resistant strains or tumors. For example, a novel benzamide derivative, IMB-0523, has demonstrated potent activity against drug-resistant Hepatitis B Virus (HBV). nih.gov

Improving Pharmacokinetic Profiles: A significant hurdle in drug development is ensuring the compound can reach its target in the body and remain there for a sufficient time. Research on benzamide derivatives often involves modifying the core structure to enhance properties like oral bioavailability and metabolic stability, as seen in the development of potential neuroprotective agents with improved blood-brain barrier permeability. nih.gov

The journey from a simple building block like this compound to a clinically approved drug is long and complex. However, the continued exploration and derivatization of the benzamide scaffold underscore its enduring importance in medicinal chemistry and its potential to yield new treatments for a wide range of human diseases.

Q & A

Q. What are the primary synthetic routes for 4-(3-Chloropropoxy)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions. For example, coupling intermediates like 4-amino-5-chloro-2-methoxybenzoyl chloride with 1-(3-chloropropoxy)-4-fluorobenzene using triethylamine in chloroform (CHCl3) or DMF with KI as a catalyst . Key parameters include:

- Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF).

- Catalysts : KI enhances nucleophilic substitution efficiency by stabilizing transition states.

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >70% purity.

Table 1 : Comparative synthesis routes

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| A | KI, Et3N | DMF | 65–75 | |

| B | Et3N | CHCl3 | 55–60 |

Q. How does the chloropropoxy group influence the compound’s physicochemical properties?

- Methodological Answer : The 3-chloropropoxy moiety enhances lipophilicity (logP ~2.8–3.2), critical for membrane permeability in biological assays. Computational modeling (e.g., QSPR) predicts increased metabolic stability due to reduced oxidative susceptibility at the propoxy chain . Experimental validation via HPLC-UV (C18 column, acetonitrile/water mobile phase) confirms a retention time of 8.2 min, correlating with moderate hydrophobicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC50 values for this compound analogs in kinase inhibition assays?

- Methodological Answer : Discrepancies in IC50 values (e.g., 1.3 µM vs. 7.6 µM for thiazole derivatives ) often arise from:

- Assay Conditions : ATP concentration variations (1 mM vs. 10 µM) alter competitive binding kinetics.

- Structural Modifications : Substitution at the benzamide ring (e.g., 4-fluoro vs. 4-chloro) impacts steric hindrance and hydrogen bonding with kinase active sites .

Recommendation : Standardize assays using recombinant enzymes (e.g., CHK1) with fixed ATP levels (10 µM) and validate via Surface Plasmon Resonance (SPR) for direct binding affinity measurements .

Q. How can this compound be optimized for selective HDAC inhibition?

- Methodological Answer : Structural analogs of benzamide-based HDAC inhibitors (e.g., MS-275 ) suggest:

- Critical Modifications : Introduce pyrrolo[2,3-d]pyrimidine groups at the 4-position to enhance isoform selectivity (HDAC1 vs. HDAC6) .

- Pharmacokinetic Profiling : Assess brain penetration using logBB calculations (predicted logBB = -0.5 for the parent compound; aim for >0.3 via trifluoromethyl substitution) .

Table 2 : Selectivity screening of analogs

| Analog | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| A | 12 | 4200 | 350 |

| B | 8 | 8500 | 1062 |

Q. What mechanistic insights explain the antibacterial activity of this compound derivatives?

- Methodological Answer : The compound targets bacterial phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis. Key steps for validation include:

- Enzyme Assays : Use <sup>3</sup>H-labeled coenzyme A to measure PPTase activity inhibition (IC50 ~5 µM) .

- Resistance Studies : Serial passage experiments with E. coli reveal low resistance development (<2-fold MIC increase over 20 generations), suggesting multi-target engagement .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound in cancer therapy?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations at the benzamide (e.g., 4-fluoro, 4-methoxy) and propoxy chain (e.g., cyclopropane substitution) .

- Biological Testing : Prioritize in vitro cytotoxicity (MTT assay on HeLa cells) and in vivo xenograft models (e.g., BALB/c mice with HT-29 tumors) .

- Data Analysis : Use CoMFA or molecular docking (AutoDock Vina) to correlate substituent electronegativity with tumor growth inhibition .

Data Contradiction Analysis

Q. Why do computational models predict high solubility for this compound, while experimental data show limited aqueous solubility?

- Methodological Answer : Discrepancies arise from:

- Crystallinity : The compound forms stable crystalline lattices via intermolecular H-bonding (confirmed by XRD), reducing solubility despite favorable logS predictions (-3.2) .

- Solubilization Strategies : Use co-solvents (e.g., 10% DMSO/PBS) or nanoformulation (liposomal encapsulation) to achieve >1 mg/mL solubility for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.